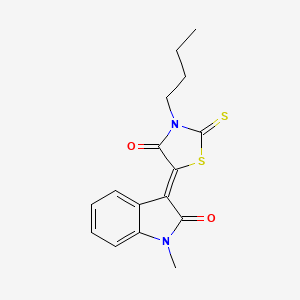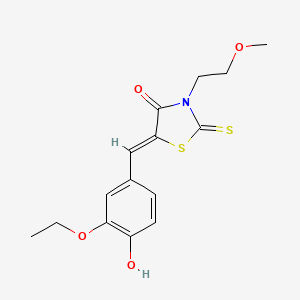![molecular formula C23H24N2O2 B3894914 N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide](/img/structure/B3894914.png)
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide
Overview
Description
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide is a complex organic compound with the molecular formula C22H27NO3. It is known for its unique structural features, which include a benzyl group, a quinoline moiety, and an oxane ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide involves multiple steps, including the formation of the oxane ring and the introduction of the benzyl and quinoline groups. The synthetic route typically starts with the preparation of the oxane ring, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The quinoline moiety is then introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols.
Scientific Research Applications
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Although primarily used in research, the compound’s unique structural features make it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide can be compared with other similar compounds, such as:
N-[(2S,4R,6S)-2-benzyl-6-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]acetamide: This compound has a similar oxane ring structure but differs in the presence of a chlorophenyl group instead of the quinoline moiety.
N-[(2S,4R,6S)-2-benzyl-6-[(benzyloxy)methyl]tetrahydro-2H-pyran-4-yl]acetamide: This compound features a benzyloxy group instead of the quinoline moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzyl, quinoline, and oxane ring structures, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(2S,4R,6S)-2-benzyl-6-quinolin-3-yloxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16(26)25-20-13-21(11-17-7-3-2-4-8-17)27-23(14-20)19-12-18-9-5-6-10-22(18)24-15-19/h2-10,12,15,20-21,23H,11,13-14H2,1H3,(H,25,26)/t20-,21+,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFBCKAZQLFWKU-GIWBLDEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC(C1)C2=CC3=CC=CC=C3N=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](O[C@@H](C1)C2=CC3=CC=CC=C3N=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3894841.png)
![N'-[(Z)-(2-Fluorophenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3894843.png)
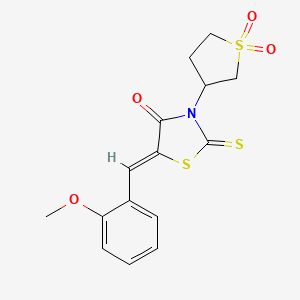

![3-[5-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B3894860.png)
![2-(1,3-Benzothiazol-2-YL)-4-[(3,4-dimethoxyphenethyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3894863.png)
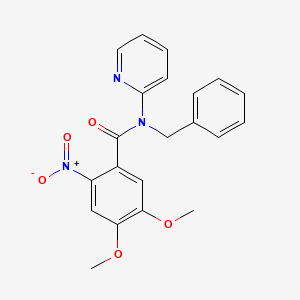
![4-[(3-chloro-N-methylsulfonylanilino)methyl]-N-prop-2-enylbenzamide](/img/structure/B3894881.png)
![3-methyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B3894899.png)
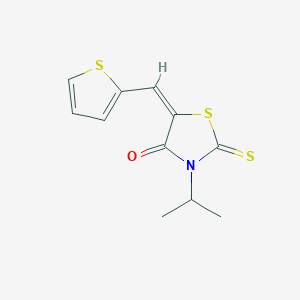
![5-amino-3-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3894916.png)
![(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3894921.png)
